N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(METHYLSULFANYL)BENZAMIDE typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole ring followed by the introduction of the dimethylsulfamoyl and methylsulfanyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(METHYLSULFANYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(METHYLSULFANYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the dimethylsulfamoyl group can interact with proteins, inhibiting their activity. These interactions can lead to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-4-FLUOROBENZAMIDE
- N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-4-METHOXYBENZAMIDE
- N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-4-(ISOPROPYLSULFONYL)BENZAMIDE
Uniqueness
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(METHYLSULFANYL)BENZAMIDE is unique due to the presence of both dimethylsulfamoyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C17H17N3O3S3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H17N3O3S3/c1-20(2)26(22,23)11-8-9-13-15(10-11)25-17(18-13)19-16(21)12-6-4-5-7-14(12)24-3/h4-10H,1-3H3,(H,18,19,21) |
InChI Key |
HVKIZJAAMDIQEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC |
Origin of Product |
United States |
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